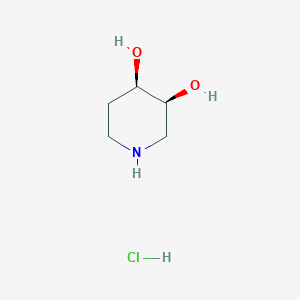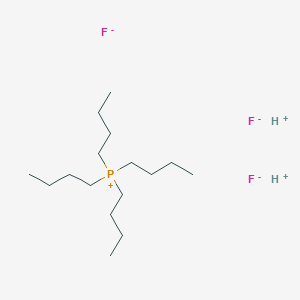
2-Désoxy-2-fluoro-D-mannose
Vue d'ensemble
Description
2-deoxy-2-fluoro-aldehydo-D-glucose is a 2-deoxy-2-fluoro-D-glucose and an aldehyde. It is functionally related to an aldehydo-D-glucose.
Fludeoxyglucose is under investigation in clinical trial NCT03262389 (Comparison of F-18 FDG and C-11 Acetate PET in Multiple Myeloma).
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
Applications De Recherche Scientifique
Oncologie : Imagerie et diagnostic des tumeurs
Le 2-FDM s'est révélé prometteur en tant qu'agent d'imagerie tumorale en tomographie par émission de positons (TEP). Il s'agit d'un dérivé du mannose marqué au 18F et d'un stéréoisomère du 18F-FDG, un traceur couramment utilisé dans les scans TEP {svg_1}. Des études ont montré que le 2-FDM s'accumule dans les tumeurs dans une mesure similaire à celle du 18F-FDG, mais avec une absorption moins importante dans le cerveau et une élimination plus rapide du sang, ce qui suggère un potentiel pour une imagerie tumorale à haut contraste {svg_2}.
Neurosciences : Visualisation des tumeurs cérébrales
En neurosciences, la faible absorption du 2-FDM dans le cerveau par rapport aux traceurs traditionnels comme le 18F-FDG offre un avantage distinct pour l'imagerie des tumeurs cérébrales. Cette caractéristique permet une différenciation plus claire entre le tissu cérébral sain et les cellules tumorales, ce qui est crucial pour un diagnostic et une planification du traitement précis {svg_3}.
Recherche cardiovasculaire : Inflammation de l'athérosclérose
Le 2-FDM a été utilisé en recherche cardiovasculaire pour cibler l'inflammation de la plaque dans l'athérosclérose. Son absorption par les macrophages dans les plaques à haut risque peut être imagée, offrant des informations sur les processus inflammatoires qui contribuent à l'instabilité de la plaque et au risque de rupture {svg_4}.
Études métaboliques : Inhibition de la glycolyse
Des recherches ont exploré l'utilisation du 2-FDM dans les études métaboliques, en particulier son rôle dans l'inhibition de la glycolyse. Cette inhibition est significative dans les cellules cancéreuses qui dépendent fortement de la glycolyse pour l'énergie, ce qui fait du 2-FDM un agent thérapeutique potentiel pour traiter les cancers avec des taux de glycolyse élevés {svg_5}.
Recherche pharmaceutique : Surveillance de l'efficacité des médicaments
En recherche pharmaceutique, le 2-FDM est étudié pour son potentiel à surveiller l'efficacité des médicaments, en particulier dans le contexte des thérapies ciblées comme les inhibiteurs de la tyrosine kinase. En évaluant les changements dans l'absorption et le métabolisme du glucose, les chercheurs peuvent évaluer l'efficacité de ces traitements {svg_6}.
Biochimie : Absorption cellulaire et métabolisme
La similitude structurelle du 2-FDM avec le glucose lui permet d'être absorbé par les cellules par le biais des transporteurs de glucose. Cette propriété est précieuse en biochimie pour étudier les mécanismes d'absorption cellulaire et le métabolisme des analogues du glucose dans divers types de cellules {svg_7}.
Mécanisme D'action
Target of Action
The primary target of 2-Deoxy-2-fluoro-D-mannose is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme is involved in the breakdown of mannose, a type of sugar. The interaction of 2-Deoxy-2-fluoro-D-mannose with this enzyme is crucial for its biological activity.
Mode of Action
It is known that 2-deoxy-2-fluoro-d-mannose is rapidly phosphorylated by hexokinase, resulting in a conversion into a phosphate form .
Biochemical Pathways
It is known to be involved in the metabolism of mannose
Pharmacokinetics
It has been observed that this compound shows significant uptake in tumor cells, and its uptake is dose-dependently inhibited by d-glucose . It also shows greater uptake in tumors than in the brain, and it clears from the blood faster than its stereoisomer, 18F-FDG .
Result of Action
The result of the action of 2-Deoxy-2-fluoro-D-mannose is primarily observed in its potential as a tumor-imaging agent. It has been found to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain . This indicates that 2-Deoxy-2-fluoro-D-mannose could potentially be used for high-contrast tumor imaging .
Analyse Biochimique
Biochemical Properties
2-Deoxy-2-fluoro-D-mannose plays a significant role in biochemical reactions due to its ability to mimic natural mannose. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hexokinase, an enzyme that phosphorylates 2-Deoxy-2-fluoro-D-mannose, converting it into 2-Deoxy-2-fluoro-D-mannose-6-phosphate . This interaction is crucial as it allows the compound to enter metabolic pathways similar to those of glucose and mannose. Additionally, 2-Deoxy-2-fluoro-D-mannose interacts with glucose transporter 1 (GLUT1), facilitating its uptake into cells .
Cellular Effects
2-Deoxy-2-fluoro-D-mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce autophagic cell death in glioma cells by blocking glycolysis . This compound also affects gene expression by altering the levels of specific metabolites, which can lead to changes in cellular functions. For example, in tumor cells, 2-Deoxy-2-fluoro-D-mannose uptake is dose-dependently inhibited by D-glucose, indicating its competitive interaction with glucose metabolism .
Molecular Mechanism
At the molecular level, 2-Deoxy-2-fluoro-D-mannose exerts its effects through several mechanisms. It binds to hexokinase, leading to its phosphorylation and subsequent conversion into 2-Deoxy-2-fluoro-D-mannose-6-phosphate . This phosphorylated form can then participate in metabolic pathways, similar to glucose and mannose. Additionally, 2-Deoxy-2-fluoro-D-mannose can inhibit specific enzymes involved in glycolysis, leading to a reduction in glycolytic flux and induction of autophagic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-2-fluoro-D-mannose change over time. The compound is rapidly phosphorylated by hexokinase, with 98% conversion into 2-Deoxy-2-fluoro-D-mannose-6-phosphate within 30 minutes . Over longer periods, the stability and degradation of 2-Deoxy-2-fluoro-D-mannose can influence its long-term effects on cellular function. For instance, in tumor-bearing rats, the compound showed significant uptake in tumors within 60 minutes of injection .
Dosage Effects in Animal Models
The effects of 2-Deoxy-2-fluoro-D-mannose vary with different dosages in animal models. At lower doses, the compound is effectively taken up by tumor cells, leading to significant metabolic changes . At higher doses, there may be toxic or adverse effects, such as increased autophagic cell death . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Deoxy-2-fluoro-D-mannose is involved in several metabolic pathways. It is phosphorylated by hexokinase to form 2-Deoxy-2-fluoro-D-mannose-6-phosphate, which can then enter glycolytic and other metabolic pathways . This compound can also be converted to 2-Deoxy-2-fluoro-D-glucose and its phosphorylated form, indicating its versatility in metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Deoxy-2-fluoro-D-mannose is transported and distributed through glucose transporter 1 (GLUT1) . This transporter facilitates the uptake of the compound into cells, where it can participate in various metabolic processes. The distribution of 2-Deoxy-2-fluoro-D-mannose within tissues is influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Deoxy-2-fluoro-D-mannose is primarily within the cytoplasm, where it undergoes phosphorylation by hexokinase . This localization is crucial for its activity, as it allows the compound to participate in glycolytic and other metabolic pathways. Additionally, the phosphorylated form of 2-Deoxy-2-fluoro-D-mannose can be trapped within cells, leading to its accumulation in specific compartments .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311592 | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29702-43-0, 38440-79-8, 86783-82-6 | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29702-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludeoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029702430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-fluoromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038440798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludeoxyglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUORO-2-DEOXY-D-GLUCOSE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDEOXYGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2JV75L55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)



![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)

